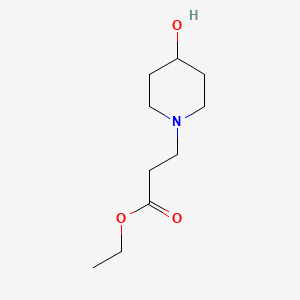

Ethyl 3-(4-hydroxypiperidino)propionate

Description

Ethyl 3-(4-hydroxypiperidino)propionate is an organic compound featuring a propionate ester backbone substituted with a 4-hydroxypiperidine group. The 4-hydroxypiperidine moiety introduces a six-membered amine ring with a hydroxyl group at the 4th position, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 3-(4-hydroxypiperidin-1-yl)propanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)5-8-11-6-3-9(12)4-7-11/h9,12H,2-8H2,1H3 |

InChI Key |

FNOVMYNAZZUYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1CCC(CC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Morpholinepropionate (CAS 20120-24-5)

Structural Differences :

- Core Heterocycle : Morpholine (oxygen-containing six-membered ring) vs. 4-hydroxypiperidine (nitrogen-containing ring with a hydroxyl group).

Physicochemical Properties :

- Molecular Formula: C₉H₁₇NO₃ (Ethyl 4-morpholinepropionate) vs. C₁₀H₁₉NO₃ (Ethyl 3-(4-hydroxypiperidino)propionate, estimated).

- Polarity : The hydroxyl group in the target compound increases polarity and aqueous solubility, whereas morpholine’s oxygen enhances electron density but lacks H-bond donation.

- Synthetic Applications : Both serve as solvents or intermediates, but the hydroxyl group in the target compound may facilitate coordination in catalysis or drug-receptor interactions .

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

- Substituent Position : Acetate ester (CH₂COO⁻) vs. propionate ester (CH₂CH₂COO⁻) in the target compound.

- Hydroxylation : Lacks the hydroxyl group on the piperidine ring.

Physicochemical Properties :

- Basicity : The unsubstituted piperidine ring in this compound is more basic than 4-hydroxypiperidine due to the absence of electron-withdrawing hydroxyl groups.

- Lipophilicity : Higher logP compared to the target compound, impacting membrane permeability in biological systems.

3-(4-Ethylpiperazin-1-yl)propionic Acid Dihydrochloride (CAS 1185303-69-8)

Structural Differences :

- Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).

- Substituents : Ethyl group on piperazine vs. hydroxyl on piperidine.

Functional Impact :

- Hydrogen Bonding : The target compound’s hydroxyl supports stronger intermolecular interactions, whereas the dihydrochloride salt form of this compound enhances water solubility.

- Biological Activity : Piperazine derivatives are common in antipsychotics, while 4-hydroxypiperidine is explored in analgesics and antivirals .

Ethyl 3-(2-Hydroxyphenyl)propanoate (CAS 20921-04-4)

Structural Differences :

- Hydroxyl Position: Aromatic hydroxyl (phenolic) vs. aliphatic hydroxyl (piperidine).

Physicochemical Properties :

- Acidity: Phenolic hydroxyl (pKa ~10) vs. aliphatic hydroxyl (pKa ~15–16), affecting ionization under physiological conditions.

Key Research Findings and Data Tables

Hydrogen Bonding and Crystal Structures

- This compound is expected to form N–H⋯O hydrogen-bonded dimers, similar to N-(3,5-dimethylphenyl)succinimide (bond angles: 119.5–123.9°) .

- Morpholine derivatives exhibit weaker hydrogen bonding, as seen in Ethyl 4-morpholinepropionate’s absence of hydroxyl donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.